4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol
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Overview
Description
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a pyrimidine ring, both of which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-cyclopropyl-1H-pyrazole, followed by its reaction with 2-phenylpyrimidine derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile
- **4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile
Uniqueness
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol stands out due to its unique combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15N5O |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C16H15N5O/c22-13-9-17-15(11-4-2-1-3-5-11)19-16(13)18-14-8-12(20-21-14)10-6-7-10/h1-5,8-10,22H,6-7H2,(H2,17,18,19,20,21) |
InChI Key |
WVVXQIJKXMUPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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